molecular formula C21H21N3O3S B2593462 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034347-01-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2593462
CAS No.: 2034347-01-6
M. Wt: 395.48
InChI Key: RHSMONCNKIXNKA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide (CAS 2034347-01-6) is a complex synthetic compound with a molecular formula of C21H21N3O3S and a molecular weight of 395.5 g/mol . It features a 7-methoxybenzofuran-2-carboxamide core linked via an ethyl spacer to a 3,5-dimethylpyrazole ring which is further substituted with a thiophen-3-yl moiety . This specific molecular architecture, incorporating multiple privileged heterocyclic scaffolds, makes it a valuable intermediate for researchers in medicinal chemistry. The pyrazole and benzofuran structural classes are known to exhibit a wide spectrum of biological activities, and compounds containing these frameworks are frequently investigated for their potential as therapeutic agents . As such, this compound is well-suited for various research applications, including use as a key building block in the synthesis of novel chemical libraries, as a intermediate in drug discovery programs, and for structure-activity relationship (SAR) studies aimed at developing new pharmacologically active molecules . The presence of the dimethylpyrazole group is a notable feature, as this heterocycle is a common motif in compounds designed to interact with biological targets such as enzymes and receptors . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-9-14(2)24(23-13)17(16-7-8-28-12-16)11-22-21(25)19-10-15-5-4-6-18(26-3)20(15)27-19/h4-10,12,17H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSMONCNKIXNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the benzofuran moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate electrophiles.

    Amide bond formation: The final step involves the coupling of the intermediate with 7-methoxybenzofuran-2-carboxylic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the amide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Reduced amide to amine derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites of proteins, potentially modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are identified based on shared heterocyclic motifs (pyrazole, thiophene, benzofuran) and functional groups (carboxamide, methoxy). Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds
Compound ID Core Structure Heterocyclic Components Key Substituents Synthesis Highlights Reference
Target Compound Benzofuran-2-carboxamide Pyrazole, Thiophene 7-methoxy, 3,5-dimethyl Not explicitly described
5-Amino-3-hydroxy-1H-pyrazol-1-yl(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene conjugate Pyrazole, Thiophene 2,4-diamino-3-cyano Malononitrile + sulfur in dioxane
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Pyrazole-thiophene conjugate Pyrazole, Thiophene 2,4-diamino-ethyl carboxylate Ethyl cyanoacetate + sulfur
RefEx107 (EP 4 374 877 A2) Diazaspiro carboxamide Pyrimidine, Diazaspiro Trifluoromethyl, difluoro-hydroxyphenyl Mitsunobu-type coupling
Thiazol-5-ylmethyl carbamate (PF 43(1)) Thiazole-carbamate Thiazole, Carbamate Hydroperoxypropan, phenyl groups Multi-step peptide coupling

Key Findings

Heterocyclic Diversity: The target compound’s pyrazole-thiophene-ethyl-benzofuran architecture distinguishes it from RefEx107’s pyrimidine-diazaspiro system and PF 43(1)’s thiazole-carbamate scaffold . Compounds 7a and 7b () share the pyrazole-thiophene motif but lack the benzofuran core, instead incorporating cyano or ester groups for electronic modulation .

RefEx107 employs a Mitsunobu-like reaction for carboxamide linkage, contrasting with the target compound’s ethyl-bridged design .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Pyrazole Ring : Contributes to the compound's reactivity and biological activity.
  • Thiophene Ring : Enhances lipophilicity and may influence receptor interactions.
  • Benzofuran Moiety : Associated with various pharmacological effects.
  • Carboxamide Group : Potentially involved in hydrogen bonding with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other diseases.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cellular functions.
  • Autophagy Regulation : Similar compounds have been noted to affect autophagy pathways, which could be explored further for this compound.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies on related pyrazole derivatives have revealed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) and have shown the ability to disrupt autophagic flux by inhibiting mTORC1 signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Component Effect on Activity
Pyrazole RingEnhances reactivity and potential enzyme interaction
Thiophene RingIncreases lipophilicity and may improve receptor binding
Benzofuran MoietyAssociated with various pharmacological effects
Carboxamide GroupPotential for hydrogen bonding with biological targets

Case Studies and Research Findings

  • Antiproliferative Studies : Preliminary studies suggest that pyrazole derivatives can significantly reduce cell viability in cancer models by modulating autophagy and mTORC1 pathways .
  • Metabolic Stability : Compounds similar to this compound have shown good metabolic stability in vivo, which is crucial for therapeutic applications .
  • In Vivo Efficacy : While direct in vivo studies on this specific compound are lacking, related compounds have indicated promising results in animal models, showcasing their potential as therapeutic agents against tumors under hypoxic conditions .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of benzofuran-2-carboxamide derivatives with substituted pyrazole-thiophene intermediates. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DCM or THF under nitrogen .
  • Cyclization : For pyrazole-thiophene intermediates, cyclize using hydrazine derivatives in acetonitrile under reflux .
  • Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization for intermediates .
    Characterization :
  • NMR spectroscopy : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C-O-C stretches (~1250 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are critical for purity assessment?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₀N₃O₃S) .
  • TLC : Monitor reactions using silica plates with ethyl acetate/hexane (3:7) and UV visualization .

Advanced Questions

Q. How can X-ray crystallography resolve conformational isomerism in this compound?

  • Methodological Answer :
  • Crystallization : Optimize solvent systems (e.g., DMF/water or ethanol/diethyl ether) to grow single crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT or SHELXD (part of the SHELX suite) can solve phase problems via direct methods .
  • Refinement : Apply SHELXL for anisotropic displacement parameters. Analyze torsion angles (e.g., pyrazole-thiophene dihedral angles) to identify conformational flexibility .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :
  • Functional group modulation : Replace the 7-methoxy group with halogens (Cl, Br) or alkyl chains to assess hydrophobicity effects .
  • Bioisosteric replacement : Substitute thiophene with furan or pyridine rings to evaluate electronic impacts .
  • Assays : Test inhibitory activity against kinases (e.g., IC₅₀ via fluorescence polarization) or antimicrobial activity (MIC via broth microdilution) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Experimental variables : Compare assay conditions (e.g., pH, temperature, cell lines). For example, IC₅₀ values may vary between HEK293 vs. HeLa cells due to receptor expression levels .
  • Data normalization : Use internal controls (e.g., β-galactosidase assays) to correct for batch effects .
  • Meta-analysis : Apply multivariate statistical tools (PCA or cluster analysis) to identify outlier datasets .

Q. What computational approaches predict binding modes with target proteins?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Validate with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with kinase active sites) using MOE or Discovery Studio .
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

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